N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(14-25(22,23)17-4-2-1-3-5-17)19-15-6-8-16(9-7-15)20-10-12-24-13-11-20/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRNKXNSBVPEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 4-morpholinophenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-morpholinophenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Morpholinophenyl Group
The morpholine ring’s electron-donating properties activate the aromatic ring for electrophilic substitution. Key reactions include:
-
Nitration : Directed by the morpholine’s nitrogen, nitration occurs preferentially at the para position relative to the morpholine group under mixed acid (HNO₃/H₂SO₄) conditions .
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Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications .
Table 1: Electrophilic substitution reactions
| Reaction Type | Reagents/Conditions | Position Selectivity | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to morpholine | Precursor for amines |
| Sulfonation | ClSO₃H, 80°C | Meta to sulfonamide | Solubility enhancement |
Reactivity of the Sulfonamide Moiety
The phenylsulfonyl group participates in nucleophilic displacement and redox reactions:
-
Nucleophilic Displacement : The sulfonyl group acts as a leaving group in alkaline conditions. For example, treatment with NaOH yields sodium phenylsulfinate and releases the acetamide intermediate.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, altering bioactivity profiles.
Table 2: Sulfonamide-specific reactions
| Reaction | Conditions | Key Product | Biological Relevance |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, reflux | Sodium phenylsulfinate + acetamide | Intermediate purification |
| Reduction | H₂ (1 atm), Pd-C, ethanol | Thioether derivative | Enhanced metabolic stability |
Acetamide Backbone Modifications
The acetamide group undergoes hydrolysis and condensation:
-
Acid/Base Hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, yielding 4-morpholinophenylamine and phenylsulfonylacetic acid .
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) under anhydrous conditions forms imine derivatives, useful in coordination chemistry .
Table 3: Acetamide reactivity
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux | 4-Morpholinophenylamine + acid | Intermediate for drug analogs |
| Schiff base synthesis | Benzaldehyde, EtOH | Imine-linked derivatives | Metal ligand synthesis |
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
-
Oxadiazole Formation : Treatment with carbon disulfide (CS₂) and KOH induces cyclization to 1,3,4-oxadiazole derivatives, which exhibit analgesic activity .
-
Triazole Synthesis : Click chemistry with azides under Cu(I) catalysis generates 1,2,3-triazole hybrids, explored for enzyme inhibition .
Table 4: Cyclization pathways
Functional Group Interplay in Multi-Step Syntheses
The compound’s modular structure enables sequential modifications:
Scientific Research Applications
Chemical Properties and Structure
N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide features a morpholine ring attached to a phenyl group, which is further connected to a sulfonyl acetamide moiety. Its molecular formula is , with a molecular weight of approximately 306.38 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.
Chemistry
This compound serves as a crucial building block in organic synthesis. It can undergo several transformations:
- Oxidation: Producing sulfone derivatives.
- Reduction: Leading to amine derivatives.
- Substitution: Yielding halogenated phenyl derivatives.
These reactions are essential for developing more complex organic molecules used in pharmaceuticals and materials science.
Biology
This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. Its structural features suggest that it may inhibit enzyme activity, which is valuable for studying enzyme functions and pathways.
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Anti-inflammatory Activity: Studies indicate that the compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
- Anticancer Properties: Preliminary research suggests that this compound could exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Evaluation
In vitro studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that modifications in the phenyl and morpholine groups can enhance antibacterial efficacy.
Cytotoxicity Assays
Research on related compounds has evaluated their cytotoxic effects on various cancer cell lines, including Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity. This finding implies that the structural characteristics of this compound could similarly influence its antitumor properties.
Antimicrobial Activity Data
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor Activity Data
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-morpholinophenyl)acetamide
- N-(4-morpholinophenyl)acetamide
Uniqueness
N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide is unique due to the presence of both the morpholine ring and the sulfonyl acetamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The sulfonyl group enhances its stability and reactivity, while the morpholine ring provides additional sites for chemical modification and interaction with biological targets.
Biological Activity
N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3S
- Molar Mass : 358.39 g/mol
- Structural Features :
- Contains a morpholine ring.
- Features a phenylsulfonyl group.
- Includes an acetamide linkage.
The unique combination of these structural elements may enhance its selectivity and potency against various biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition. The compound is known to interact with specific proteins, particularly carbonic anhydrases, which play a crucial role in various physiological processes including pH regulation and ion transport. By binding to the active sites of these enzymes, it can modulate their activity, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cell lines. For instance, compounds with analogous structures have been evaluated for their ability to inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways could make it a candidate for treating inflammatory diseases. Investigations into its pharmacological profile are ongoing, focusing on its efficacy and safety in various biological contexts.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibits carbonic anhydrase IX, with IC50 values indicating significant potency against this target.
- Cell Line Studies : The compound was tested on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Case Studies
-
Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effect on carbonic anhydrase.
- Methodology : Enzyme assays were conducted using purified carbonic anhydrase IX.
- Results : The compound exhibited a strong inhibitory effect, with potential implications for cancer treatment.
-
Anticancer Evaluation :
- Objective : To evaluate the anticancer activity against human tumor cell lines.
- Methodology : Various concentrations of the compound were applied to different cancer cell lines.
- Results : Significant reductions in cell proliferation were observed, along with increased markers of apoptosis.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Morpholine + Phenylsulfonamide + Acetamide | Anticancer, Anti-inflammatory |
| N-(4-morpholinophenyl)-2-(4-phenylpiperazino)acetamide | Similar morpholine structure | Antidepressant |
| 2-Morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides | Morpholine + Pyrimidine | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of morpholine derivatives with sulfonyl-acetamide precursors. Key optimization parameters include:
- Temperature : Controlled heating (60–100°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Palladium or copper catalysts for coupling reactions involving aryl groups .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Monitor progress via TLC and confirm purity using HPLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify morpholino, sulfonyl, and acetamide group integration. For example, sulfonyl protons appear downfield (δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities, particularly for morpholino ring conformation .
- Common Pitfalls : Overlapping peaks in NMR due to aromatic protons; baseline noise in MS from residual solvents. Always cross-validate with elemental analysis .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving the sulfonyl and morpholino groups under varying conditions?
- Methodological Answer :
- Kinetic Studies : Vary pH, temperature, and nucleophiles (e.g., amines) to track sulfonyl group reactivity via ¹H NMR or UV-Vis spectroscopy.
- Computational Modeling : DFT calculations to map electron density on sulfonyl oxygen and morpholino nitrogen, predicting sites for electrophilic/nucleophilic attack .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled morpholino to trace bond cleavage/formation pathways .
Q. What strategies are effective for resolving contradictions in spectroscopic or biological activity data for complex acetamide derivatives?
- Methodological Answer :
- Data Triangulation : Combine NMR, IR, and X-ray data to resolve structural ambiguities (e.g., tautomerism in sulfonamide groups) .
- Biological Replicates : Repeat in vitro assays (e.g., enzyme inhibition) with standardized protocols to address variability. Use positive controls (e.g., known kinase inhibitors) for activity validation .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., fluorophenyl-sulfonyl derivatives) to identify trends .
Q. What methodological approaches are recommended for studying the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., halogenated phenyl or alkyl-morpholino groups) to assess impact on bioactivity .
- In Silico Screening : Molecular docking against target proteins (e.g., tyrosine kinases) to prioritize analogs for synthesis .
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
